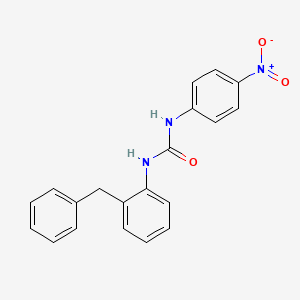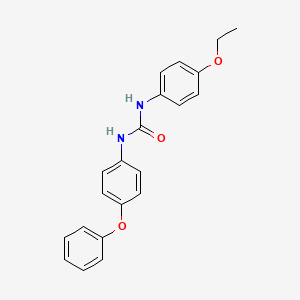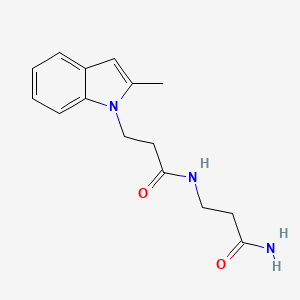
N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea
Overview
Description
N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea, also known as INT-1, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. INT-1 is a thiourea derivative that has been synthesized using a straightforward method, and it has been shown to have several biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, neuroprotection, and antibacterial and antiviral properties. N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurological disorders, N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea has been shown to have antibacterial and antiviral properties by inhibiting the activity of various enzymes and signaling pathways.
Advantages and Limitations for Lab Experiments
N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and purify, and it has a high yield. Additionally, N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea has been extensively studied, and its mechanism of action is well-established. One limitation is that N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea has not been extensively studied in vivo, and its potential side effects are not well-understood.
Future Directions
There are several future directions for the study of N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea. One direction is to further investigate its potential applications in cancer research, neurological disorders, and infectious diseases. Additionally, more research is needed to understand the mechanism of action of N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea and its potential side effects. Finally, there is a need for the development of more soluble derivatives of N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea that can be used in a wider range of experiments.
Scientific Research Applications
N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea has been extensively studied for its potential applications in various fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, N-(4-iodophenyl)-N'-(2-methoxy-4-nitrophenyl)thiourea has been shown to have antiviral and antibacterial properties.
properties
IUPAC Name |
1-(4-iodophenyl)-3-(2-methoxy-4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12IN3O3S/c1-21-13-8-11(18(19)20)6-7-12(13)17-14(22)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H2,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHLZSCDOSGLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12IN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-3-(2-methoxy-4-nitrophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-sec-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4115557.png)

![N-(4-chlorobenzyl)-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115587.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4115600.png)
![2-[4-(cyclopentyloxy)benzoyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4115611.png)

![4-[1-(1,3-benzodioxol-5-yl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarbaldehyde](/img/structure/B4115616.png)

![7-methyl-2-[3-(4-morpholinyl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115636.png)
![3-(aminosulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-N,4,5-trimethylbenzamide](/img/structure/B4115641.png)
![3-(4-methoxyphenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4115649.png)
![N-(1-benzyl-4-piperidinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4115654.png)
![4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3-chloro-N-isobutylbenzenesulfonamide](/img/structure/B4115660.png)